REACTION_SMILES
|
[CH2:1]([B:2]([CH2:3][CH3:10])[c:4]1[cH:5][n:6][cH:7][cH:8][cH:9]1)[CH3:11].[CH3:12][O:13][C:14]([c:15]1[cH:16][c:17]([I:21])[cH:18][cH:19][cH:20]1)=[O:22].[K+:28].[K+:29].[K+:30].[O:31]=[CH:32][N:33]([CH3:34])[CH3:35].[OH2:36].[P:23]([O-:24])([O-:25])([O-:26])=[O:27]>>[c:4]1(-[c:17]2[cH:16][c:15]([C:14]([O:13][CH3:12])=[O:22])[cH:20][cH:19][cH:18]2)[cH:5][n:6][cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCB(CC)c1cccnc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cccc(I)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cccc(-c2cccnc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |